2,2-dimethoxycyclohexan-1-one
CAS No.: 38461-13-1
Cat. No.: VC7972041
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38461-13-1 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 2,2-dimethoxycyclohexan-1-one |
| Standard InChI | InChI=1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3 |
| Standard InChI Key | XTIUZBZHFHGRIV-UHFFFAOYSA-N |
| SMILES | COC1(CCCCC1=O)OC |
| Canonical SMILES | COC1(CCCCC1=O)OC |
Introduction
Structural and Molecular Characteristics
2,2-Dimethoxycyclohexan-1-one (IUPAC name: 2,2-dimethoxycyclohexan-1-one) features a six-membered cyclohexane ring with a ketone group at position 1 and two methoxy (-OCH₃) groups at position 2. The molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol. The methoxy groups induce steric hindrance and electronic effects, stabilizing the enol tautomer and influencing nucleophilic attack at the carbonyl carbon.
Table 1: Molecular Data for 2,2-Dimethoxycyclohexan-1-one
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Boiling Point | ~245–250°C (estimated) |
| Density | 1.08–1.12 g/cm³ (predicted) |
| Solubility | Miscible in polar organic solvents (e.g., ethanol, acetone) |
The compound’s IR spectrum typically shows a strong carbonyl (C=O) stretch near 1,710 cm⁻¹ and C-O stretches for methoxy groups at 1,080–1,050 cm⁻¹. NMR data (¹H and ¹³C) would reveal distinct signals for the equatorial methoxy protons (δ 3.2–3.4 ppm) and the carbonyl carbon (δ 205–210 ppm).
Synthesis and Production Methods
Direct Methoxylation of Cyclohexanone Derivatives
A common route involves the methoxylation of 2,2-dihydroxycyclohexan-1-one using dimethyl sulfate or methyl iodide under basic conditions. For example, treatment with CH₃I and K₂CO₃ in acetone facilitates selective methylation of the hydroxyl groups :
Yields typically range from 60–75%, with purification via vacuum distillation or column chromatography.
Biocatalytic Approaches
Enzymatic methods using lipases or oxidoreductases have been explored to achieve enantioselective synthesis. For instance, Candida antarctica lipase B catalyzes the transesterification of 2,2-diacetylcyclohexan-1-one with methanol, though this route remains under optimization.
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures above 300°C, with a flash point near 120°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 85–90°C, corresponding to its melting point.
Solubility and Reactivity
2,2-Dimethoxycyclohexan-1-one exhibits high solubility in tetrahydrofuran (THF) and dichloromethane (DCM), making it suitable for Grignard or Wittig reactions. The electron-rich carbonyl group participates in nucleophilic additions, while the methoxy groups direct electrophilic substitution to the para position.
Applications in Organic Synthesis
Chiral Ligand Preparation
The compound serves as a precursor for C₂-symmetric ligands in asymmetric catalysis. For example, condensation with chiral diamines yields Schiff base ligands for copper-catalyzed Henry reactions, achieving enantiomeric excess (ee) values >90% .
Fragrance Intermediate
Analogous to β-damascone synthesis , 2,2-dimethoxycyclohexan-1-one undergoes Rupe rearrangement to form α,β-unsaturated ketones, key components in floral fragrances.
Future Research Directions
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Mechanistic Studies: Elucidate the role of methoxy groups in stabilizing transition states during catalytic cycles.
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Flow Chemistry: Adapt batch synthesis to continuous flow systems to enhance yield and scalability .
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Pharmaceutical Applications: Explore its utility in synthesizing tubulin inhibitors or kinase modulators.
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